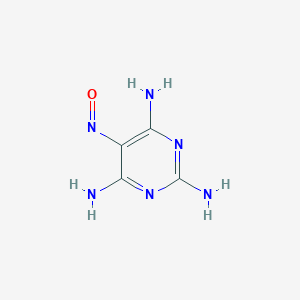

5-Nitroso-2,4,6-triaminopyrimidine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of nitrosotriaminopyrimidine typically involves the nitration of triaminopyrimidine. One common method includes the reaction of triaminopyrimidine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, at low temperatures to ensure the selective formation of the nitroso derivative.

Industrial Production Methods: Industrial production of nitrosotriaminopyrimidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: Nitrosotriaminopyrimidine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium dithionite.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Sodium dithionite or zinc dust in acidic medium.

Major Products Formed:

Oxidation: Formation of 2,4,6-triamino-5-nitropyrimidine.

Reduction: Formation of 2,4,6-triaminopyrimidine.

Substitution: Formation of various substituted pyrimidines depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-NO2-TAP serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably:

- Anticancer Activity : Research indicates that 5-NO2-TAP exhibits potential anticancer properties by reacting with nucleophilic compounds, which may lead to the development of new cancer therapies .

- Diuretic Agents : It is used in the synthesis of 2,4,7-triamino-6-phenyl-pteridine, a compound known for its diuretic effects. This transformation involves reacting 5-NO2-TAP with benzyl cyanide .

- Hair Dyes : The compound can be converted into 2,4,5,6-tetraaminopyrimidine through catalytic hydrogenation. This derivative is utilized as a developer component in oxidation hair dyes due to its physiological safety .

Environmental Applications

5-NO2-TAP has been identified as a product in the biodegradation of azo dyes, which are widely used in the textile industry. A case study involving the degradation of Reactive Yellow-145 dye showcased:

- Biodegradation Process : A bacterial consortium was employed to degrade the dye, resulting in a significant reduction of toxicity and color. The metabolites produced included 5-NO2-TAP .

- Toxicity Reduction : The biodegraded products demonstrated non-toxic effects on seed germination and reduced genotoxicity in bioassays using Allium cepa .

Case Studies

Several studies have highlighted the utility of 5-NO2-TAP across different applications:

- Anticancer Research : A study demonstrated the compound's ability to induce apoptosis in cancer cell lines through its reactive nature with cellular components .

- Environmental Impact : Research on azo dye biodegradation illustrated how bacterial communities can effectively utilize 5-NO2-TAP as a metabolite during the breakdown process, leading to environmentally friendly waste management solutions .

- Synthesis Innovations : Patent literature has documented advancements in synthesizing 5-NO2-TAP that improve commercial viability and reduce production costs while maintaining product quality .

Mecanismo De Acción

The mechanism of action of nitrosotriaminopyrimidine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. This property is particularly useful in its antimicrobial and antiviral activities, where it disrupts the normal functioning of essential biomolecules in pathogens.

Comparación Con Compuestos Similares

Nitrosotriaminopyrimidine is unique due to its specific arrangement of amino and nitroso groups on the pyrimidine ring. Similar compounds include:

2,4,6-triaminopyrimidine: Lacks the nitroso group, making it less reactive in certain chemical reactions.

2,4,6-triamino-5-nitropyrimidine: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.

2,4-diamino-6-nitrosopyrimidine:

Actividad Biológica

5-Nitroso-2,4,6-triaminopyrimidine (NTAP) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture. This article provides a detailed overview of the biological activity of NTAP, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of NTAP typically involves the treatment of 2,4,6-triaminopyrimidine with sodium nitrite in a dilute acetic acid solution. This method allows for the formation of NTAP through a nitrosation reaction. A more efficient commercial method has been developed that simplifies the process by combining several steps into one reaction without isolating intermediate products, thereby enhancing yield and reducing costs .

Antimicrobial Properties

NTAP has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study published in the Journal of Chemical Society highlighted its effectiveness as an antibacterial agent, suggesting that NTAP could be used as a potential therapeutic compound in treating bacterial infections .

Table 1: Antimicrobial Activity of NTAP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 16 µg/mL |

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial properties, NTAP has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that NTAP exhibits antiproliferative activity against several cancer types, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Table 2: Cytotoxicity of NTAP on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HT-29 (Colon Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

The biological activity of NTAP is attributed to its ability to interact with cellular components such as DNA and proteins. The nitroso group in NTAP can form adducts with nucleophilic sites in biomolecules, potentially leading to alterations in cellular signaling pathways and gene expression. This interaction may explain its efficacy as both an antimicrobial and anticancer agent.

Case Studies

- Antibacterial Efficacy : A study conducted by Campbell et al. (1950) demonstrated the antibacterial properties of NTAP against various pathogens. The researchers found that NTAP was particularly effective against Staphylococcus aureus, highlighting its potential use in clinical settings for treating infections .

- Cancer Research : In a recent investigation into the antiproliferative effects of NTAP on breast cancer cells, researchers observed significant reductions in cell viability at concentrations as low as 25 µM. The study concluded that NTAP could be further explored as a lead compound for developing new cancer therapies .

Q & A

Q. What are the recommended synthetic routes for 5-nitroso-2,4,6-triaminopyrimidine, and how can reaction efficiency be maximized?

Basic Research Question

The compound is synthesized via nitroso-functionalization of pyrimidine precursors. Key methods include:

- Oxidation pathways : Peroxytrifluoroacetic acid oxidation of this compound yields N-oxide derivatives (65–85% purity) under controlled acidic conditions .

- Patent-based synthesis : Improved methods involve guanyl hydrolysis and diazotization steps, with yields optimized by adjusting reaction time (12–24 hours) and temperature (60–80°C) .

- Intermediate purification : Column chromatography (silica gel, methanol/ethyl acetate eluent) or recrystallization (hot water or ethanol) ensures >95% purity, verified via HPLC .

Optimization Strategies :

- Monitor reaction progress using TLC or in-situ FTIR.

- Use inert atmospheres (N₂/Ar) to prevent side reactions.

Q. How can structural contradictions in oxidation products of this compound be resolved?

Advanced Research Question

Conflicting reports of mono-N-oxide (2) vs. di-N-oxide (3) formation under similar conditions require mechanistic analysis:

- Spectroscopic validation : Mass spectrometry (MS) and elemental analysis confirm molecular weights (e.g., di-N-oxide at m/z 214 vs. mono-N-oxide at m/z 198) .

- Kinetic studies : Varying oxidant ratios (e.g., peroxyacid:substrate from 1:1 to 2:1) reveals di-N-oxide dominance at higher stoichiometries .

- Computational modeling : Density functional theory (DFT) predicts transition-state energetics favoring di-N-oxide formation under acidic conditions .

Q. What methodologies are used to evaluate the thermal stability of this compound derivatives?

Advanced Research Question

Thermal decomposition kinetics are critical for energetic material applications:

- TG-DSC-FTIR analysis : Measures mass loss (∼80% at 250–300°C) and identifies gaseous products (e.g., NO₂, NH₃) .

- Kinetic parameters : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Eₐ ≈ 150–180 kJ/mol) for decomposition steps .

- Comparative studies : Analogues like 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide show higher thermal stability (decomposition onset >300°C) .

Q. How is this compound applied in carcinogenesis models, and what endpoints are measured?

Basic Research Question

In Syrian hamster oral carcinogenesis studies:

- Experimental design : Topical co-application with DMBA (7,12-dimethylbenz[a]anthracene) 3×/week for 12–16 weeks .

- Endpoints :

- Comparative efficacy : Garlic extract shows stronger inhibition, but the compound outperforms benzo[a]pyrene in localized effects .

Q. What role does this compound play in microbial co-culture systems?

Advanced Research Question

In Serendipita indica and Zhihengliuella sp. co-cultures:

- Metabolite profiling : LC-MS identifies the compound as a secondary metabolite with antimicrobial/antioxidant activity .

- Bioactivity assays :

- Synergistic effects : Co-cultures enhance production 2–3× compared to monocultures, linked to stress-response pathways .

Q. How is this compound utilized as a pharmaceutical intermediate?

Basic Research Question

Key applications include:

- Methotrexate synthesis : Serves as a precursor to 2,4,5,6-pyrimidinetetramine via nitroso-to-amine reduction (e.g., catalytic hydrogenation at 50 psi H₂) .

- Functionalization : Reacts with 2,3-dibromopropanal to form heterocyclic adducts for antimetabolite drug candidates .

- Quality control : Purity (>98%) verified via NMR (¹H/¹³C) and LC-MS, with residual solvent limits per ICH guidelines .

Q. What analytical techniques are critical for characterizing this compound?

Basic Research Question

- Structural confirmation :

- Purity assessment :

Propiedades

IUPAC Name |

5-nitrosopyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N6O/c5-2-1(10-11)3(6)9-4(7)8-2/h(H6,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQQJSWJHHKLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061400 | |

| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-23-1 | |

| Record name | 5-Nitroso-2,4,6-pyrimidinetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroso-2,4,6-triaminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1006-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TX-1041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40CQ76T75O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.